molecular formula C13H13NO2 B11887026 2-Isopropyl-3-nitronaphthalene

2-Isopropyl-3-nitronaphthalene

Cat. No.: B11887026
M. Wt: 215.25 g/mol
InChI Key: LWJQBNCHHOJNHC-UHFFFAOYSA-N
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Description

2-Isopropyl-3-nitronaphthalene is an organic compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol . It is a derivative of naphthalene, characterized by the presence of an isopropyl group at the second position and a nitro group at the third position on the naphthalene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropyl-3-nitronaphthalene can be synthesized through the nitration of 2-isopropylnaphthalene. The nitration process typically involves the use of concentrated nitric acid in the presence of sulfuric acid as a catalyst . The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the naphthalene ring.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of reactants through a reactor, maintaining optimal temperature and pressure conditions to maximize yield and minimize by-products. The use of advanced catalytic systems and purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-3-nitronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 2-Isopropyl-3-aminonaphthalene.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

    Oxidation: 2-Carboxy-3-nitronaphthalene.

Scientific Research Applications

2-Isopropyl-3-nitronaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies involving the interaction of nitroaromatic compounds with biological systems often use this compound as a model compound.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs targeting specific biochemical pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which 2-Isopropyl-3-nitronaphthalene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biochemical effects. The isopropyl group influences the compound’s hydrophobicity and its ability to interact with lipid membranes .

Comparison with Similar Compounds

Uniqueness: 2-Isopropyl-3-nitronaphthalene is unique due to the presence of both the isopropyl and nitro groups, which confer distinct chemical and physical properties. The isopropyl group increases the compound’s hydrophobicity, affecting its solubility and interaction with biological membranes. The nitro group is reactive and can undergo various chemical transformations, making the compound versatile for different applications .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

2-nitro-3-propan-2-ylnaphthalene

InChI

InChI=1S/C13H13NO2/c1-9(2)12-7-10-5-3-4-6-11(10)8-13(12)14(15)16/h3-9H,1-2H3

InChI Key

LWJQBNCHHOJNHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=CC=CC=C2C=C1[N+](=O)[O-]

Origin of Product

United States

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